molecular formula C15H12ClN3O2S B2615455 N-(2-ethoxybenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1286703-58-9

N-(2-ethoxybenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

Cat. No. B2615455
CAS RN: 1286703-58-9
M. Wt: 333.79
InChI Key: UONLVWPLWMQFKS-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H12ClN3O2S and its molecular weight is 333.79. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxybenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxybenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Design

One significant area of application for this compound is in medicinal chemistry, where it serves as a precursor or an active moiety in the synthesis of various pharmacologically active agents. For instance, research has demonstrated its utility in the development of anti-inflammatory and analgesic agents, showcasing its potential in the synthesis of novel compounds with high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity. Such compounds exhibit notable analgesic and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Additionally, its application extends to the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. These inhibitors play a crucial role in combating tuberculosis by targeting the bacterial DNA gyrase, essential for bacterial DNA replication. The development of such compounds could significantly impact the treatment of tuberculosis, especially in the face of rising drug resistance (Jeankumar et al., 2013).

Cytotoxicity and Antimicrobial Applications

Research into the cytotoxicity of derivatives of this compound against various cancer cell lines has revealed promising results. Compounds synthesized from this chemical scaffold have been evaluated for their in vitro cytotoxic activity against cancer cells, indicating their potential as chemotherapeutic agents. This underscores the compound's relevance in the development of new cancer treatments (Hassan, Hafez, & Osman, 2014).

Moreover, the compound's derivatives have shown significant antimicrobial activities, suggesting their application in creating new antimicrobial agents. This is particularly important in the current era of increasing antibiotic resistance, necessitating the development of novel antibiotics with unique mechanisms of action (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-9-6-11(16)2-3-12(9)17-13(20)7-14-18-19-15(21-14)10-4-5-22-8-10/h2-6,8H,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONLVWPLWMQFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide

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